5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is an organic compound that features a furan ring substituted with a formyl group and a triazole ring
Mechanism of Action
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Some triazole compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with 5-formyl-2-furancarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furancarboxylic acid
Reduction: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-hydroxymethylfuran
Substitution: Various substituted triazole derivatives
Scientific Research Applications
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
5-Formyl-2-furancarboxaldehyde: A furan derivative with a formyl group, lacking the triazole ring.
1,2,4-Triazole: A basic triazole structure without additional substituents.
Uniqueness
5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is unique due to the combination of a triazole ring and a furan ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .
Properties
IUPAC Name |
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USERAWVDTYYSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383408 |
Source
|
Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-62-9 |
Source
|
Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.